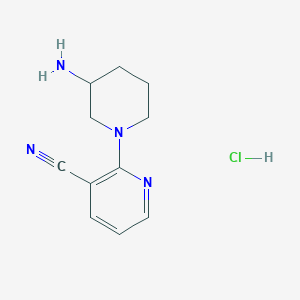

2-(3-Aminopiperidin-1-yl)nicotinonitrile hydrochloride

Description

2-(3-Aminopiperidin-1-yl)nicotinonitrile hydrochloride is a heterocyclic organic compound featuring a nicotinonitrile core linked to a 3-aminopiperidine moiety. Its molecular formula is C₁₁H₁₅ClN₄, with a molecular weight of 238.72 g/mol (). The compound’s structure includes a pyridine ring substituted with a nitrile group at position 2 and a piperidine ring bearing an amino group at position 2. This configuration facilitates interactions with biological targets, particularly dipeptidyl peptidase-4 (DPP-4), as observed in molecular docking studies ().

Properties

IUPAC Name |

2-(3-aminopiperidin-1-yl)pyridine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4.ClH/c12-7-9-3-1-5-14-11(9)15-6-2-4-10(13)8-15;/h1,3,5,10H,2,4,6,8,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXRNHFLOKUTNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=CC=N2)C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopiperidin-1-yl)nicotinonitrile hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Amino Group: The amino group is introduced via amination reactions, where suitable amine precursors react with the piperidine ring.

Nicotinonitrile Attachment: The nicotinonitrile moiety is attached through nucleophilic substitution reactions, where the piperidine derivative reacts with nicotinonitrile under controlled conditions.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of 2-(3-Aminopiperidin-1-yl)nicotinonitrile hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopiperidin-1-yl)nicotinonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives such as oximes or nitrile oxides.

Reduction: Primary amines or other reduced forms of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

One of the primary applications of 2-(3-Aminopiperidin-1-yl)nicotinonitrile hydrochloride is as a DPP-IV inhibitor. DPP-IV plays a crucial role in glucose metabolism by inactivating incretin hormones, which are important for insulin secretion and glucose homeostasis. Inhibitors of this enzyme are vital in managing type 2 diabetes mellitus. Studies have shown that compounds with similar structures exhibit significant DPP-IV inhibitory activity, enhancing insulin secretion and reducing glucagon levels .

Neuroprotective Effects

Additionally, compounds derived from nicotinonitriles, including 2-(3-Aminopiperidin-1-yl)nicotinonitrile hydrochloride, have been investigated for their neuroprotective properties. Research indicates potential benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to inhibit neuroinflammation and oxidative stress .

Anticancer Activity

Nicotinonitriles have also been explored for their anticancer properties. The structural features of 2-(3-Aminopiperidin-1-yl)nicotinonitrile hydrochloride suggest it may act as an inhibitor of various protein kinases involved in cancer progression. This aspect aligns with the broader category of nicotinonitriles that have shown promise as anticancer agents .

Synthetic Methodologies

The synthesis of 2-(3-Aminopiperidin-1-yl)nicotinonitrile hydrochloride typically involves several steps:

- Starting Materials : The synthesis often begins with readily available nicotinic acid derivatives.

- Reagents : Common reagents include phosphorus pentoxide or diphosphorus tetraiodide for nitrile formation.

- Yield Optimization : Various methods have been developed to optimize yields, including microwave-assisted synthesis which has shown improved efficiency and reduced reaction times .

Case Study 1: DPP-IV Inhibition

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the DPP-IV inhibitory activity of several nicotinonitrile derivatives, including 2-(3-Aminopiperidin-1-yl)nicotinonitrile hydrochloride. The compound demonstrated a significant reduction in blood glucose levels in animal models, indicating its potential as a therapeutic agent for diabetes management.

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of nicotinonitrile derivatives in models of neurodegeneration. The study found that these compounds could reduce markers of inflammation and oxidative stress in neuronal cells, suggesting a mechanism that could be harnessed for therapeutic development against Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-(3-Aminopiperidin-1-yl)nicotinonitrile hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

(S)-Alogliptin Hydrochloride

Molecular Formula : C₁₈H₂₁N₅O₂·HCl ()

Key Differences :

- Alogliptin incorporates a benzyl group and a dihydropyrimidinedione ring, absent in the target compound.

- The 3-aminopiperidine group in the target compound is replaced with a 3-aminopiperidin-1-yl moiety attached to a methylene bridge in Alogliptin.

Functional Implications :

- Alogliptin demonstrated a binding energy of −330.8 kJ/mol with DPP-4, significantly lower (more favorable) than other analogues, attributed to interactions with residues Tyr631, Glu206, and Trp629 ().

2-(4-Amino-1-piperidinyl)nicotinonitrile Hydrochloride

Molecular Formula : C₁₁H₁₅ClN₄ ()

Key Differences :

- Positional isomerism: The amino group is at position 4 on the piperidine ring instead of position 3.

Functional Implications :

- Positional changes may alter hydrogen-bonding patterns and steric interactions with DPP-4. No direct binding energy data is available, but structural similarity suggests comparable but distinct activity profiles.

(S)-2-(3-Aminopyrrolidin-1-yl)nicotinonitrile Hydrochloride

CAS : 1269407-34-2 ()

Key Differences :

- The piperidine ring (6-membered) is replaced with pyrrolidine (5-membered).

Functional Implications :

Binding Affinities and Molecular Interactions

Table 1: Comparative Binding Energies and Residue Interactions

Key Findings :

Key Insights :

- Limited toxicity data for the target compound necessitate precautionary measures akin to structurally related piperidine derivatives .

Biological Activity

2-(3-Aminopiperidin-1-yl)nicotinonitrile hydrochloride, also known by its CAS number 1185319-31-6, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring and a nitrile group attached to a nicotinic structure, which suggests a diverse range of pharmacological properties.

The biological activity of 2-(3-Aminopiperidin-1-yl)nicotinonitrile hydrochloride is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting processes such as glucose metabolism and neurotransmitter regulation.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways that regulate mood, cognition, and other neurological functions.

- Antimicrobial Properties : Preliminary studies suggest that this compound could exhibit antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of related compounds, providing insights into the biological efficacy of 2-(3-Aminopiperidin-1-yl)nicotinonitrile hydrochloride. For instance:

- Antidiabetic Potential : Research indicates that compounds containing the aminopiperidine moiety can act as DPP-4 inhibitors, which are crucial in the management of type 2 diabetes mellitus. This suggests that 2-(3-Aminopiperidin-1-yl)nicotinonitrile hydrochloride may also possess similar properties .

- Antimycobacterial Activity : Some derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis, indicating that this compound could be investigated for its potential in treating tuberculosis .

Case Studies

- DPP-4 Inhibition : A study highlighted the effectiveness of various aminopiperidine derivatives as DPP-4 inhibitors. The presence of the piperidine ring was crucial for enhancing the binding affinity to the enzyme, which is significant for managing diabetes .

- Neuropharmacological Effects : Another investigation focused on compounds similar to 2-(3-Aminopiperidin-1-yl)nicotinonitrile hydrochloride and their effects on neurotransmitter systems. The findings suggested potential anxiolytic and antidepressant-like effects, warranting further exploration into their mechanisms .

Data Table

| Property | Value/Description |

|---|---|

| Chemical Name | 2-(3-Aminopiperidin-1-yl)nicotinonitrile hydrochloride |

| CAS Number | 1185319-31-6 |

| Molecular Formula | C11H14ClN3 |

| Biological Targets | DPP-4, neurotransmitter receptors |

| Potential Applications | Antidiabetic, antimicrobial, neuropharmacological |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.